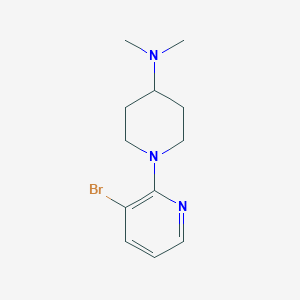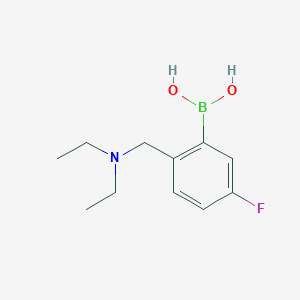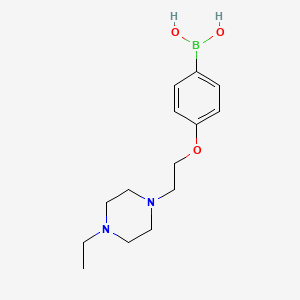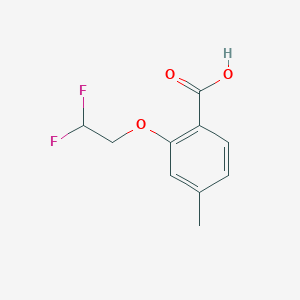
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid
Overview
Description
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused to a morpholine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is the colchicine-binding site of tubulin . Tubulin is a globular protein and an integral component of the cytoskeleton, playing important roles in cellular signaling, motility, maintenance of cell shape, secretion, intercellular transport, and spindle formation during mitosis .
Mode of Action
The compound binds to the colchicine pocket located between the α and β subunits of the αβ-tubulin dimer . The inhibitor contact residues include Lys352, Met259, Ala316, Leu248, Val238, Tyr202, and Cys241 of β-tubulin . Moreover, two water molecules link the morpholine oxygen to the β-tubulin bound GTP .
Biochemical Pathways
The binding of this compound to tubulin disrupts microtubule dynamics . This disruption can lead to mitotic arrest and cell death, particularly in colchicine-resistant cells . The compound’s action on tubulin and microtubules affects various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
The compound’s molecular weight (209204) and its carboxylic acid group suggest that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cellular microtubule polymerization, leading to mitotic arrest and cell death across multiple cell lines . This effect is particularly pronounced in colchicine-resistant cells, as the compound is a poor substrate for P-gp multi-drug resistance pumps .
Biochemical Analysis
Biochemical Properties
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, a protein that is essential for the formation of microtubules. The compound binds to the colchicine-binding site of tubulin, inhibiting microtubule polymerization . This interaction disrupts the dynamics of microtubules, which are crucial for cellular processes such as cell division, intracellular transport, and maintenance of cell shape. Additionally, this compound has been shown to interact with multi-drug resistance pumps, making it a potential candidate for overcoming drug resistance in cancer therapy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. By inhibiting microtubule polymerization, the compound induces cell cycle arrest in the G2/M phase, leading to the inhibition of cell division and the induction of cell death . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound influences cell signaling pathways by affecting the phosphorylation of histone H3, a protein involved in chromatin structure and gene expression . This alteration in gene expression can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the colchicine pocket located between the alpha and beta subunits of the alpha-beta-tubulin dimer . This binding involves key residues such as lysine 352, methionine 259, alanine 316, leucine 248, valine 238, tyrosine 202, and cysteine 241 of beta-tubulin . Additionally, two water molecules link the morpholine oxygen to the beta-tubulin-bound guanosine triphosphate (GTP), further stabilizing the interaction . These interactions result in conformational changes that inhibit microtubule polymerization, leading to the observed cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated excellent stability in human hepatocytes and microsomes from humans, mice, and rats . Over time, the inhibition of microtubule polymerization by this compound leads to sustained cell cycle arrest and cell death in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits potent anti-cancer activity at nanomolar concentrations, with half-maximal effective concentration (EC50) values ranging from 20 to 90 nanomolar . At higher doses, the compound may exhibit toxic effects, including damage to normal cells and tissues . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s stability in human hepatocytes and microsomes suggests that it undergoes metabolic processing in the liver Its interaction with multi-drug resistance pumps indicates that it may influence metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported into cells and interacts with tubulin to exert its effects . Its poor substrate affinity for multi-drug resistance pumps allows it to accumulate in cells, leading to efficient mitotic arrest and cell death . The distribution of this compound within tissues is influenced by its stability and interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to tubulin in the cytoplasm . This localization is crucial for its activity in inhibiting microtubule polymerization and inducing cell cycle arrest. The compound’s interaction with tubulin and its subsequent effects on microtubule dynamics highlight its importance in targeting specific cellular compartments for therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Morpholine Ring Formation: The morpholine ring is introduced via a nucleophilic substitution reaction where an appropriate halogenated pyrimidine derivative reacts with morpholine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production on a large scale.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated pyrimidine derivatives with nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core structure.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and N-methylmorpholine have similar morpholine rings.
Uniqueness: 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is unique due to the combination of the pyrimidine and morpholine rings with a carboxylic acid group, providing a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, enhancing its potential in drug discovery and development.
Properties
IUPAC Name |
4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSNMPZSLAJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



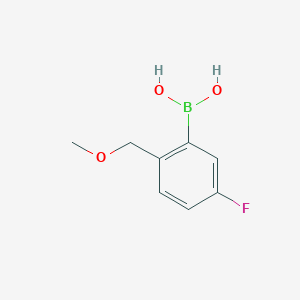

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
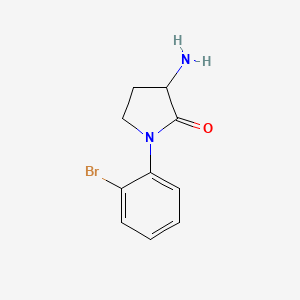
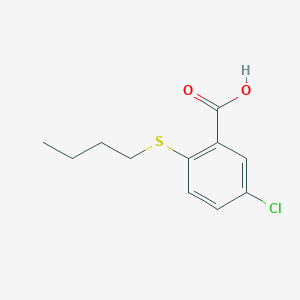
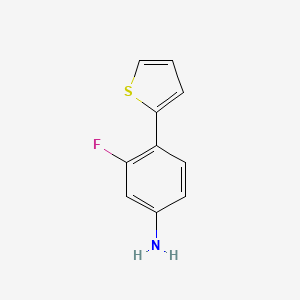
![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)
